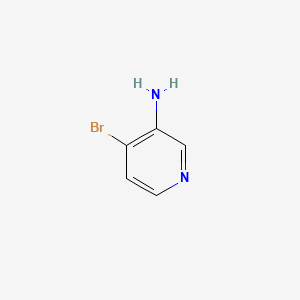

3-Amino-4-bromopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQGBXRGSPSTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376592 | |

| Record name | 3-Amino-4-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239137-39-4 | |

| Record name | 3-Amino-4-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-4-bromopyridine CAS number

An In-Depth Technical Guide to 3-Amino-4-bromopyridine (CAS: 239137-39-4) for Advanced Chemical Synthesis

Introduction

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its strategic substitution pattern, featuring vicinal amino and bromo groups on a pyridine core, offers a versatile platform for constructing complex molecular architectures. The distinct reactivity of the amino group as a nucleophile or directing group, combined with the bromine atom's susceptibility to a wide array of cross-coupling reactions, makes it an invaluable intermediate for medicinal chemists and process development scientists.[1] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, characterization, key applications, and safety protocols, intended for researchers and drug development professionals. The Chemical Abstracts Service (CAS) number for this compound is 239137-39-4 .[1][2][3][4][5]

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are foundational to its effective use in synthesis. This compound is typically a low-melting solid or liquid, appearing as a white to pale yellow or brown substance.[1][6] Its solubility in common organic solvents like alcohols and chlorinated hydrocarbons, contrasted with its insolubility in water, dictates the choice of reaction and workup conditions.[6]

| Property | Value | Source(s) |

| CAS Number | 239137-39-4 | [1][2][3] |

| Molecular Formula | C₅H₅BrN₂ | [1][2] |

| Molecular Weight | 173.01 g/mol | [1][2][3] |

| Synonyms | 4-Bromo-pyridin-3-ylamine, 4-BROMO-3-AMINOPYRIDINE | [2][3][7] |

| Appearance | Brown to dark brown liquid; low melting solid; white to pale yellow crystalline solid | [1][6] |

| Boiling Point | 44-51 °C @ 3 mmHg; 287.6 °C @ 760 mmHg (Predicted) | [1][7] |

| Melting Point | 50-53 °C | [6] |

| Solubility | Soluble in alcohols, ethers, chlorinated hydrocarbons; Insoluble in water | [6] |

| Storage Conditions | Store at 0-8 °C or under -20°C in an inert atmosphere, away from light | [1][7] |

Synthesis Methodology: A Protecting Group Strategy

The direct bromination of 3-aminopyridine is often unselective and can lead to a mixture of products. A more robust and regioselective synthesis involves a protecting group strategy followed by a directed ortho-metalation-bromination sequence. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino functionality. This strategy serves two purposes: it deactivates the ring towards electrophilic attack at undesired positions and, more importantly, the Boc-protected amine becomes an effective directed metalation group (DMG), guiding the deprotonation to the adjacent C4 position.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of N-Boc-3-Amino-4-bromopyridine (8) [8]

-

Protection: React 3-aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like tetrahydrofuran (THF) to form N-Boc-3-aminopyridine. This step is typically high-yielding and purification is straightforward.

-

Directed ortho-Metalation: Dissolve the N-Boc-3-aminopyridine in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Causality: The low temperature is critical to control the reactivity of the organolithium reagent and prevent side reactions. The inert atmosphere prevents quenching of the highly basic reagents by atmospheric moisture and oxygen.

-

-

Slowly add a strong lithium amide base, such as Lithium Diisopropylamide (LDA), to the solution. The bulky LDA selectively deprotonates the C4 position, which is sterically accessible and activated by the adjacent Boc-amino directing group.

-

Bromination: After stirring for a period to ensure complete metalation, introduce a suitable bromine source. 1,2-dibromoethane is an effective electrophile for this transformation.[8] It delivers a single bromine atom to the lithiated position.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude solid, N-Boc-3-Amino-4-bromopyridine, can be purified by flash column chromatography.[8]

Part B: Deprotection to Yield this compound

-

Acid-mediated Deprotection: Dissolve the purified N-Boc-3-Amino-4-bromopyridine in a solvent such as dichloromethane (DCM) or dioxane.

-

Add a strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

-

Causality: The Boc group is highly labile under acidic conditions, readily cleaving to release the free amine, isobutylene, and carbon dioxide.

-

-

Workup and Isolation: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the final product, this compound, into an organic solvent. Dry the organic phase and concentrate it to yield the purified product.

Caption: Synthesis workflow for this compound via a protecting group strategy.

Purification and Analytical Characterization

Ensuring the purity of this compound is paramount for the success of subsequent reactions. The primary method for purification is flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. For solid materials, recrystallization can also be an effective technique.

Self-Validating Characterization Protocol:

The identity and purity of the synthesized compound must be rigorously confirmed.

-

Chromatography: Use TLC to monitor reaction progress and column chromatography fractions. A typical mobile phase is 30-50% ethyl acetate in hexanes. Purity can be quantitatively assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Commercial suppliers often guarantee purity of ≥97% or ≥99% by GC.[1][2]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should show the correct molecular ion peak (M+) and the characteristic isotopic pattern for a compound containing one bromine atom (approximately a 1:1 ratio for [M]+ and [M+2]+).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are definitive for structural confirmation. The spectra of the Boc-protected intermediate will show a large singlet around 1.5 ppm corresponding to the nine protons of the Boc group, which will be absent in the final product.[8] The aromatic region of the final product will show three distinct protons corresponding to the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. The N-H stretching of the primary amine will appear as two bands in the 3200-3400 cm⁻¹ region.

| Analysis Technique | Expected Result for this compound |

| ¹H NMR | Three signals in the aromatic region (approx. 7.0-8.5 ppm). A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Five distinct signals for the pyridine ring carbons. |

| Mass Spec (EI) | Molecular ion peaks at m/z ≈ 172 and 174, with approximately equal intensity. |

| IR Spectroscopy | N-H stretching bands (primary amine) around 3200-3400 cm⁻¹. C-Br stretching band in the fingerprint region. |

Key Applications in Drug Discovery and Agrochemicals

This compound is a versatile synthon due to its two orthogonal reactive sites. The bromine atom is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. The amino group can be functionalized through acylation, alkylation, or used to build new heterocyclic rings.

Common Transformations:

-

Suzuki Coupling: The bromine atom readily participates in palladium-catalyzed Suzuki couplings with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl compounds.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the bromo-position with various primary or secondary amines.

-

Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes using a palladium/copper co-catalyst system to install alkyne functionalities.

-

Amide Bond Formation: The 3-amino group can be acylated with acid chlorides or carboxylic acids (using coupling reagents like EDC/HOBt) to form amides, a common functional group in pharmaceuticals.

This dual reactivity allows for sequential functionalization, making it a powerful tool for building molecular diversity in drug discovery programs.[1] It serves as a key intermediate for pharmaceuticals targeting neurological disorders and in the development of more effective and environmentally friendly herbicides and pesticides.[1]

Caption: Key synthetic transformations utilizing this compound.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[4][9] It is known to cause skin irritation and serious eye irritation.[9][10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[4] Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][10]

-

Handling: Avoid creating dust or aerosols. Ensure adequate ventilation. After handling, wash hands and any exposed skin thoroughly.[4][10]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere.[7] It should be refrigerated (0-8 °C) or frozen (-20 °C) to maintain its stability and prevent degradation.[1][7] Keep it away from heat, sparks, and incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.[4]

Conclusion

This compound (CAS: 239137-39-4) is a high-value synthetic intermediate whose utility is derived from its strategically placed and orthogonally reactive functional groups. A robust synthesis via a directed ortho-metalation of a Boc-protected precursor provides clean, regioselective access to this important molecule. Its widespread application in palladium-catalyzed cross-coupling reactions and standard amine functionalizations solidifies its role as a critical building block in the design and synthesis of novel pharmaceuticals and agrochemicals. Proper understanding of its properties, synthesis, and safe handling procedures is essential for any researcher aiming to leverage its full synthetic potential.

References

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

ChemBK. (2024). This compound - Introduction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

-

Chemdad Co. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CAS#:239137-39-4 | Chemsrc [chemsrc.com]

- 5. This compound | 239137-39-4 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

3-Amino-4-bromopyridine molecular weight

An In-Depth Technical Guide to 3-Amino-4-bromopyridine: Synthesis, Reactivity, and Applications

Abstract

This compound has emerged as a pivotal building block in synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. Its unique structural arrangement, featuring a nucleophilic amino group and a reactive bromine atom on a pyridine core, renders it a versatile synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthetic methodologies, characteristic reactivity, and significant applications. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights, offering detailed experimental protocols and safety guidelines to facilitate its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, heterocyclic compounds are of paramount importance, with the pyridine scaffold being a recurring motif in numerous FDA-approved drugs and biologically active compounds.[1] this compound (CAS No: 239137-39-4) is a substituted pyridine that serves as a highly valuable intermediate.[2] Its strategic importance stems from the orthogonal reactivity of its two functional groups: the 3-amino group, which can act as a nucleophile or be readily functionalized, and the 4-bromo substituent, which is an excellent leaving group for various cross-coupling reactions.[2][3]

This duality allows for sequential and regioselective modifications, providing a reliable pathway to complex target molecules. Consequently, it is extensively used in the development of novel pharmaceuticals, particularly for neurological disorders, as well as in the formulation of next-generation agrochemicals like herbicides and pesticides.[2] This guide aims to provide a deep technical understanding of this compound, from its fundamental properties to its practical application in synthesis.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. This compound is typically a white to pale yellow crystalline solid, though it can also appear as a brown, low-melting solid or liquid.[2][4] It is generally insoluble in water but shows good solubility in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.[4]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 173.01 g/mol | [2][5][6] |

| Molecular Formula | C₅H₅BrN₂ | [2][4][5] |

| CAS Number | 239137-39-4 | [2][4][5] |

| Synonym | 4-Bromo-pyridin-3-ylamine | [2][5] |

| Appearance | White to pale yellow crystalline solid or brown liquid | [2][4] |

| Melting Point | 50-53 °C | [4] |

| Boiling Point | 44-51 °C @ 3 mmHg (Predicted: 287.6 °C @ 760 mmHg) | [2][4] |

| Purity | ≥97-99% (GC) | [2][5] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, typically involving the introduction of the amino and bromo groups onto a pyridine ring. One common conceptual pathway involves the bromination of an aminopyridine or the amination of a bromopyridine. A plausible laboratory-scale synthesis involves the direct amination of a pre-brominated pyridine precursor.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis, starting from 3-bromopyridine. This process involves a nitration step, followed by reduction of the nitro group to an amine.

Caption: Generalized synthetic pathway to this compound.

Experimental Protocol: Synthesis via Hofmann Rearrangement (Illustrative)

While multiple routes exist, the Hofmann rearrangement provides a classic method for converting an amide to an amine. The synthesis of the related compound 3-aminopyridine from nicotinamide is a well-documented example of this transformation.[7] This protocol is adapted to illustrate the principles that could be applied.

Objective: To synthesize an aminopyridine from a corresponding pyridine carboxamide.

Pillar of Trustworthiness: This protocol includes in-process checks (temperature control) and a purification step (recrystallization) to ensure the integrity and purity of the final product.

-

Preparation of Hypobromite Solution:

-

In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve sodium hydroxide (1.87 moles) in 800 mL of water.

-

With continuous stirring, slowly add bromine (0.6 mole). Maintain the temperature at or below 0°C.

-

Causality: The reaction between NaOH and Br₂ is exothermic and forms sodium hypobromite in situ. Low temperature is critical to prevent the disproportionation of hypobromite into bromate and bromide, which would reduce the yield.

-

-

Hofmann Rearrangement:

-

Once the hypobromite solution is at 0°C, add the corresponding pyridine carboxamide (e.g., 4-bromonicotinamide) (0.49 mole) all at once with vigorous stirring.

-

The reaction mixture is typically stirred for several hours, allowing it to warm slowly to room temperature.

-

Causality: The hypobromite reacts with the amide to form an N-bromoamide intermediate, which, upon deprotonation by the base, rearranges to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide.

-

-

Work-up and Extraction:

-

Once the reaction is complete, the product is extracted from the aqueous mixture using an organic solvent like ether or dichloromethane.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

-

-

Purification:

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude material is then purified by recrystallization from a suitable solvent system (e.g., benzene/ligroin) to yield the pure this compound.[7]

-

Causality: Recrystallization is a purification technique based on differential solubility. The desired compound is dissolved in a hot solvent and crystallizes out in a purer form upon cooling, leaving impurities behind in the mother liquor.

-

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is anchored in the distinct reactivity of its functional groups. The pyridine ring itself is electron-deficient, which influences the reactivity of its substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen atom withdraws electron density from the ring, particularly at the 2, 4, and 6 positions, making them susceptible to nucleophilic attack.[8] The bromine at the 4-position is therefore activated towards SNAr, allowing for its displacement by various nucleophiles.

-

Cross-Coupling Reactions: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon (e.g., Suzuki, Heck) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, which are fundamental transformations in modern medicinal chemistry.[3][9][10]

-

Amino Group Reactivity: The 3-amino group behaves as a typical aromatic amine. It can act as a nucleophile, be acylated, alkylated, or diazotized to introduce further diversity into the molecular scaffold.

This versatile reactivity makes this compound a key building block for creating libraries of complex molecules for drug discovery screening.[2]

Caption: Key reactions and applications of this compound.

Experimental Protocol: Suzuki Cross-Coupling Reaction

Objective: To synthesize a 3-amino-4-arylpyridine derivative using a palladium-catalyzed Suzuki cross-coupling reaction.

Pillar of Expertise: The choice of a specific palladium catalyst, base, and solvent system is critical for reaction efficiency. The conditions described are representative of modern cross-coupling methodologies, emphasizing the need for an inert atmosphere to protect the catalyst from oxidation.

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

-

Causality: The arylboronic acid is the coupling partner. An excess is used to ensure complete consumption of the starting bromide. The base is essential for the transmetalation step of the catalytic cycle. The palladium catalyst is the core of the transformation.

-

-

Inert Atmosphere:

-

Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Causality: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Removing air is crucial to prevent catalyst deactivation and ensure a high yield.

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.

-

Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The solvent choice is critical for solubilizing the reagents and facilitating the reaction.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue using column chromatography on silica gel to obtain the desired 3-amino-4-arylpyridine product.

-

Safety, Handling, and Storage

Authoritative Grounding: The safety information is synthesized from multiple Safety Data Sheets (SDS), which are the standard for chemical hazard communication.[11][12][13]

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[11][12] It causes skin irritation and serious eye irritation.[11][13][14]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[12] Wear appropriate PPE, including:

-

Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11]

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

-

First Aid Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Some suppliers recommend storage at 0-8 °C or under -20°C in an inert atmosphere.[2][15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists in both academic and industrial settings. Its value is derived from its well-defined reactivity, allowing for predictable and selective transformations to build molecular complexity. The ability to leverage both the amino and bromo functionalities makes it an indispensable tool in the synthesis of novel pharmaceuticals and other high-value chemical products. A firm grasp of its properties, synthetic routes, and safe handling procedures, as detailed in this guide, is essential for unlocking its full potential in research and development.

References

-

This compound. Chem-Impex.

-

This compound. ChemBK.

-

This compound | CAS 239137-39-4. Santa Cruz Biotechnology.

-

This compound SDS, 239137-39-4 Safety Data Sheets. ECHEMI.

-

239137-39-4|this compound. BLD Pharm.

-

239137-39-4, this compound Formula. ECHEMI.

-

This compound | 239137-39-4. ChemicalBook.

-

This compound | CAS#:239137-39-4. Chemsrc.

-

4-Amino-3-bromopyridine. LookChem.

- 3-aminopyridine Safety Data Sheet. [Source Link not directly available from search results, general safety protocols cited]

-

Safety Data Sheet. Sigma-Aldrich.

-

Safety Data Sheet. Thermo Fisher Scientific.

-

3-aminopyridine. Organic Syntheses Procedure.

-

Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. NINGBO INNO PHARMCHEM CO.,LTD.

-

A kind of synthetic method of 3,5-dibromo-4-aminopyridine. Google Patents.

-

Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. NINGBO INNO PHARMCHEM CO.,LTD.

-

3-Bromopyridine. Wikipedia.

-

Preparation method of 3-amino-4-methylpyridine. Google Patents.

-

Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate.

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. This compound | CAS#:239137-39-4 | Chemsrc [chemsrc.com]

- 13. file1.lookchem.com [file1.lookchem.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. 239137-39-4|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-Amino-4-bromopyridine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of well-characterized chemical building blocks in the successful execution of research and development projects. 3-Amino-4-bromopyridine is one such scaffold, a deceptively simple molecule whose strategic placement of functional groups offers a gateway to a vast chemical space. This guide is designed to be a comprehensive resource, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis and reactivity. The protocols and data presented herein are curated to be self-validating, grounded in established chemical principles and supported by authoritative references, ensuring both scientific integrity and practical utility.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 239137-39-4) is a substituted pyridine derivative with the molecular formula C₅H₅BrN₂.[1][2] Its structure is characterized by a pyridine ring with an amino group at the 3-position and a bromine atom at the 4-position. This arrangement of a nucleophilic amino group and a bromine atom, a versatile handle for cross-coupling reactions, on an aromatic heterocyclic core makes it a valuable intermediate in organic synthesis.[1]

The juxtaposition of the electron-donating amino group and the electron-withdrawing, yet displaceable, bromine atom governs the molecule's reactivity. The pyridine nitrogen further influences the electron distribution within the ring, impacting its aromaticity and the reactivity of the substituents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 239137-39-4 | [1][2] |

| Molecular Formula | C₅H₅BrN₂ | [1][2] |

| Molecular Weight | 173.01 g/mol | [1][2] |

| Appearance | White to pale yellow or light brown crystalline solid/low melting solid | [1] |

| Boiling Point | 44-51 °C / 3 mmHg | [1] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the Hofmann rearrangement of 4-bromonicotinamide being a prominent and scalable method. This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.

Proposed Synthetic Pathway: Hofmann Rearrangement

The synthesis commences with the commercially available 4-bromonicotinic acid, which is converted to its corresponding amide, 4-bromonicotinamide. Subsequent treatment with a hypobromite solution under basic conditions induces the Hofmann rearrangement to yield the target this compound. A detailed, step-by-step protocol based on established procedures for similar substrates is provided below.[3]

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromonicotinamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, suspend 4-bromonicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) or use a catalytic amount of DMF in dichloromethane followed by the addition of oxalyl chloride (1.2 equivalents).

-

Acid Chloride Formation: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

-

Amination: Cautiously add the crude 4-bromonicotinoyl chloride to a cooled (0 °C) concentrated aqueous solution of ammonia (excess).

-

Isolation: Stir the resulting mixture vigorously for 1-2 hours, allowing it to warm to room temperature. The precipitated solid, 4-bromonicotinamide, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound via Hofmann Rearrangement

This protocol is adapted from a general procedure for the Hofmann degradation of bromopyridine carboxamides.[3]

-

Preparation of Hypobromite Solution: In a flask cooled in an ice-salt bath (to -5 to 0 °C), prepare a solution of sodium hydroxide (4-8 equivalents) in water. To this, slowly add bromine (1-2 equivalents) dropwise with vigorous stirring to form sodium hypobromite in situ.

-

Reaction: To the freshly prepared, cold sodium hypobromite solution, add 4-bromonicotinamide (1 equivalent) in portions, ensuring the temperature remains low.

-

Heating: After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 50-80 °C for 0.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to 0 °C to precipitate the product. Collect the crude solid by filtration. The filtrate can be extracted with an organic solvent such as dichloromethane or ethyl acetate to recover any dissolved product.

-

Purification: Combine the crude product and the residue from the evaporated organic extracts. Recrystallize from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in further synthetic applications. The following table summarizes the expected spectroscopic data based on the analysis of structurally related compounds.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region. The proton at C2, being adjacent to the pyridine nitrogen, should appear as the most downfield signal. The protons at C5 and C6 will also be present in the aromatic region, with their chemical shifts influenced by the amino and bromo substituents. The amino protons will likely appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms and the electron-donating effect of the amino group. |

| IR (Infrared) | The IR spectrum is expected to show characteristic N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will likely appear in the 1400-1600 cm⁻¹ region. A C-Br stretching band may be observed in the lower frequency region. |

| MS (Mass Spec.) | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). |

Reactivity and Synthetic Applications

This compound is a versatile building block due to the presence of three key reactive sites: the amino group, the bromine atom, and the pyridine ring itself.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for synthesizing biaryl and heteroaryl compounds.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand. This is a key transformation for the synthesis of more complex substituted aminopyridines.

Reactions of the Amino Group

The amino group at the 3-position is nucleophilic and can undergo a variety of reactions, including:

-

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles.

Applications in Research and Development

The unique structural features of this compound make it a valuable starting material in several areas of chemical research and development.[1]

-

Pharmaceutical Development: As a key intermediate, it is used in the synthesis of a wide range of biologically active molecules, including those with potential applications in treating neurological disorders.[1] The pyridine core is a common motif in many approved drugs.

-

Agrochemical Chemistry: It serves as a building block for the development of novel herbicides and pesticides. The ability to readily modify the structure allows for the fine-tuning of biological activity.[1]

-

Materials Science: The compound is being explored for its potential in creating advanced materials, such as conductive polymers, where the pyridine unit can be incorporated into larger conjugated systems.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[4] It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its trifunctional nature provides a rich platform for the construction of complex molecules with applications in medicinal chemistry, agrochemistry, and materials science. A thorough understanding of its synthesis, reactivity, and proper handling is crucial for its effective utilization in research and development. This guide provides a solid foundation for scientists and researchers to confidently incorporate this important scaffold into their synthetic strategies.

References

-

Organic Syntheses, Coll. Vol. 4, p.45 (1963); Vol. 34, p.7 (1954). [Link]

- HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

-

PubChem. (n.d.). 4-Amino-3-bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101704781A - Preparation method of amino pyridine bromide compound.

-

Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 41, p.28 (1961). [Link]

- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.

Sources

The Synthesis of 3-Amino-4-bromopyridine: A Technical Guide for Chemical Researchers

An in-depth exploration of the synthetic pathways, mechanistic underpinnings, and practical considerations for the preparation of a key pharmaceutical intermediate.

Introduction: The Significance of 3-Amino-4-bromopyridine

This compound is a pivotal building block in the landscape of pharmaceutical and agrochemical research and development.[1] Its unique molecular architecture, featuring a pyridine ring substituted with both an amino and a bromo group, offers a versatile platform for the construction of more complex molecular entities.[1] The strategic placement of these functional groups allows for a wide range of chemical transformations, making it an invaluable intermediate in the synthesis of targeted therapies and novel crop protection agents.[1] The amino group can serve as a nucleophile or be readily modified, while the bromine atom is an excellent handle for various cross-coupling reactions, a cornerstone of modern medicinal chemistry.[2][3] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed protocols and insights into the chemical principles that govern these transformations.

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of this compound can be approached from several different starting materials and synthetic strategies. The choice of a particular pathway often depends on factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product. This guide will focus on the most prevalent and practical methodologies.

Pathway 1: Electrophilic Bromination of 3-Aminopyridine

A direct and intuitive approach to this compound is the electrophilic bromination of the readily available starting material, 3-aminopyridine. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.

Mechanism and Regioselectivity:

The bromination of 3-aminopyridine proceeds via an electrophilic aromatic substitution mechanism. The amino group, being a strong electron-donating group, increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. The directing effect of the amino group favors substitution at the 2-, 4-, and 6-positions. However, the regiochemical outcome can be influenced by the reaction conditions, including the choice of brominating agent and solvent.

Experimental Protocol: Bromination of 3-Aminopyridine

Materials:

-

3-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-aminopyridine (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Pathway 2: Synthesis via N-Boc-3-Amino-4-bromopyridine

An alternative and often more controlled route involves the use of a protecting group for the amino functionality. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose. This strategy allows for a more selective bromination and can lead to higher yields and easier purification.[4]

Workflow for the Boc-Protected Synthesis:

Caption: Boc-protected synthesis workflow.

Step 1: Protection of the Amino Group

The synthesis begins with the protection of the amino group of 3-aminopyridine with a Boc group. This is typically achieved by reacting 3-aminopyridine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (Et3N) in a suitable solvent such as dichloromethane (DCM).

Step 2: Bromination of N-Boc-3-aminopyridine

The N-Boc protected intermediate can then be brominated. One effective method is through directed ortho-metalation, followed by quenching with a bromine source.[4] Alternatively, electrophilic bromination can be employed, with the bulky Boc group influencing the regioselectivity.

Step 3: Deprotection

The final step is the removal of the Boc protecting group to yield this compound. This is typically accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane.[5]

Experimental Protocol: Deprotection of N-Boc-3-Amino-4-bromopyridine [4][5]

Materials:

-

N-Boc-3-Amino-4-bromopyridine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Boc-3-Amino-4-bromopyridine (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₅H₅BrN₂ | 173.01 | 44-51 | 3 mmHg |

| 3-Aminopyridine | C₅H₆N₂ | 94.12 | 65 | 248 |

| N-Boc-3-Amino-4-bromopyridine | C₁₀H₁₃BrN₂O₂ | 273.13 | 108-109 | - |

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed picture of the molecular structure.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm the presence of bromine through its characteristic isotopic pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretches of the amino group and the C-Br stretch.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature values.

Safety Considerations

-

3-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled.

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Handle with care and avoid contact with skin and eyes.

-

Bromine: Highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Trifluoroacetic acid (TFA): Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

Conclusion

The synthesis of this compound is a critical process for the advancement of pharmaceutical and agrochemical research. The choice between direct bromination of 3-aminopyridine and a protecting group strategy depends on the specific requirements of the synthesis. The direct bromination offers a more atom-economical route, while the Boc-protected pathway can provide greater control and potentially higher yields of the desired isomer. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and rigorous characterization of the final product are paramount to obtaining high-quality this compound for subsequent applications.

References

-

Hamed, A. A., & El-Gendy, M. A. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1634–1642. [Link][4][5]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 26095, 4-Amino-3-bromopyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link][6]

-

Wikipedia. (2023, December 2). 3-Aminopyridine. In Wikipedia. Retrieved from [Link][7]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. Retrieved from [Link][2]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. Retrieved from [Link][3]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Importance of 3-Amino-4-bromopyridine

An In-depth Technical Guide to the Physical Properties of 3-Amino-4-bromopyridine

This compound is a heterocyclic aromatic amine that has emerged as a pivotal building block in the landscape of modern chemical synthesis. Its strategic importance is primarily anchored in its bifunctional nature: the pyridine ring provides a stable aromatic core, while the amino and bromo substituents offer versatile handles for a wide array of chemical transformations. For researchers and scientists in drug development and agrochemical innovation, this compound is not merely a reagent but a key intermediate for constructing complex molecular architectures with tailored biological activities.[1] The precise arrangement of its functional groups makes it an ideal candidate for coupling reactions and further derivatization, enabling the synthesis of novel compounds for targeted therapies and advanced crop protection agents.[1]

This guide offers an in-depth exploration of the core physical properties of this compound. As senior application scientists, we recognize that a thorough understanding of a compound's physical characteristics is the bedrock of successful process development, formulation, and synthesis scale-up. The data and protocols herein are presented to provide not just reference values, but also the causality behind their measurement and relevance in a research and development setting.

Chemical Identity and Molecular Structure

Accurate identification is the first step in any rigorous scientific investigation. The fundamental identifiers for this compound are consolidated below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Bromo-pyridin-3-ylamine, 4-Bromopyridin-3-amine[1][2][3] |

| CAS Number | 239137-39-4[1][2][4] |

| Molecular Formula | C₅H₅BrN₂[1][2][4] |

| Molecular Weight | 173.01 g/mol [1][2][3] |

| InChI Key | LKQGBXRGSPSTES-UHFFFAOYSA-N |

The molecular structure dictates the compound's reactivity and physical behavior. The arrangement of the amino and bromo groups on the pyridine ring creates a specific electronic and steric profile that influences its intermolecular interactions.

Caption: Molecular Structure of this compound.

Core Physical Properties

The physical state and solubility of a compound are critical parameters that influence its handling, storage, reaction conditions, and formulation. This compound is a low-melting solid, a property that can cause its appearance to vary from a solid to a liquid depending on ambient temperature and purity.[1]

| Property | Value | Source(s) |

| Appearance | White to pale yellow crystalline solid; may appear as a brown to dark brown liquid.[1][3][4] | |

| Melting Point | 50-53 °C | [4] |

| Boiling Point | 44-51 °C at 3 mmHg (vacuum) 287.6 ± 20.0 °C (Predicted at 760 mmHg) | [1][5] |

| Density | 1.710 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Solubility | Insoluble in water. Soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons. | [4] |

The relatively low melting point is indicative of moderate intermolecular forces. While the amino group can participate in hydrogen bonding, the overall asymmetry and the bulky bromine atom disrupt efficient crystal packing compared to more symmetrical molecules. Its poor aqueous solubility is expected for a molecule with a significant hydrophobic aromatic core.[6] The solubility in organic solvents is consistent with its application in organic synthesis, where reactions are typically conducted in non-aqueous media.[4]

Experimental Protocols for Property Determination

To ensure scientific rigor, physical properties must be determined using validated, reproducible methods. The following protocols are standard in the pharmaceutical and chemical industries.

Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Pure compounds exhibit a sharp, narrow melting range (typically <1°C), whereas impurities depress and broaden the melting range.[7] This protocol describes the use of a modern digital melting point apparatus, a self-validating system that provides objective and accurate measurements.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered.

-

Tap the open end of a glass capillary tube into the sample, forcing a small amount of material into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to compact the sample into a dense column of 2-3 mm at the bottom.[8]

-

-

Instrument Setup (e.g., DigiMelt, Mettler Toledo MP series):

-

If the approximate melting point is unknown, perform a rapid preliminary run by setting a high heating rate (e.g., 10-20 °C/min) to find a rough range.[8]

-

For an accurate measurement, set the start temperature to 5-10 °C below the expected melting point (50-53 °C).[9]

-

Set the heating rate (ramp) to a slow, controlled value, typically 1-2 °C/min, to ensure the sample and thermometer are in thermal equilibrium.[9]

-

-

Measurement:

-

Insert the prepared capillary tube into the heating block of the apparatus.

-

Initiate the heating program.

-

Observe the sample through the magnified viewing port.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts into a clear liquid (T₂).[9]

-

-

Reporting:

-

The melting point is reported as the range T₁ – T₂.

-

Perform the measurement in triplicate to ensure reproducibility.[10]

-

Caption: Workflow for Melting Point Determination.

Thermodynamic Solubility Assessment

Causality: Thermodynamic (or equilibrium) solubility is a critical parameter in drug development, as it represents the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[11][12] It directly impacts a drug's bioavailability and formulation strategy.[11] The shake-flask method is the universally recognized gold standard for this determination because it ensures true equilibrium is reached.[10][11]

Step-by-Step Methodology:

-

Media Preparation:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of each test medium in a sealed vial. The presence of undissolved solid is essential to guarantee that a saturated solution is achieved.[11]

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C for general properties or 37 °C for biopharmaceutical relevance).[10][11]

-

Agitate the samples for a sufficient period to reach equilibrium. This can take 24, 48, or even 72 hours.[11] To validate equilibrium, samples can be taken at different time points (e.g., 24h and 48h) until the measured concentration remains constant.[10]

-

-

Sample Separation and Analysis:

-

After equilibration, allow the vials to stand briefly for large particles to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.[11][12]

-

Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12]

-

-

Calculation and Reporting:

Caption: Shake-Flask Method for Solubility Determination.

Safety, Handling, and Storage

Trustworthiness: Proper handling procedures are non-negotiable for ensuring laboratory safety and maintaining compound integrity. The information below is synthesized from material safety data sheets (MSDS).

-

Hazard Summary: this compound is a toxic compound.[4] It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[13][14] It is also known to cause skin irritation and serious eye irritation.[14]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[13] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13][14]

-

Handling: Avoid creating dust or aerosols. Avoid contact with skin, eyes, and clothing.[14] Ensure adequate ventilation at all times. Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage is under refrigeration (0-8 °C) or in a freezer (-20 °C) under an inert atmosphere to prevent degradation.[1][5][15]

Conclusion: A Profile for Practical Application

This guide has detailed the essential physical properties of this compound, grounding them in the context of their practical importance for researchers in pharmaceutical and chemical development. From its molecular identity to its solubility and melting characteristics, each property informs how this versatile intermediate should be stored, handled, and utilized in synthesis. By employing the standardized, self-validating protocols described, scientists can ensure the generation of accurate and reliable data, forming a solid foundation for innovation in drug discovery and beyond.

References

-

This compound. ChemBK.[Link]

-

This compound | CAS#:239137-39-4. Chemsrc.[Link]

-

Equilibrium Solubility Assays Protocol. AxisPharm.[Link]

-

Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO).[Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.[Link]

-

Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. Ningbo Inno Pharmchem Co.,Ltd.[Link]

-

Melting point determination. University of Calgary.[Link]

-

Experiment 1 - Melting Points. Northern Kentucky University.[Link]

-

3-aminopyridine. Organic Syntheses Procedure.[Link]

-

Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE.[Link]

-

Melting point determination. SSERC.[Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.[Link]

-

This compound. Chongqing Chemdad Co.[Link]

- Synthetic method of 2-amino-4-bromopyridine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 239137-39-4 [m.chemicalbook.com]

- 6. embibe.com [embibe.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. mt.com [mt.com]

- 10. who.int [who.int]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. This compound | CAS#:239137-39-4 | Chemsrc [chemsrc.com]

- 14. echemi.com [echemi.com]

- 15. 239137-39-4|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-4-bromopyridine

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility of 3-Amino-4-bromopyridine (CAS No. 239137-39-4), a key building block in pharmaceutical and agrochemical research.[1][2] Addressed to researchers, scientists, and drug development professionals, this document moves beyond qualitative statements to establish a robust, scientifically-grounded protocol for quantitative solubility determination. We will detail the equilibrium shake-flask method, outline analytical quantification using High-Performance Liquid Chromatography (HPLC), and discuss the critical physicochemical parameters that govern solubility. This guide is designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data essential for formulation development, process chemistry, and preclinical studies.

Introduction: The Significance of Solubility Data

This compound is a substituted pyridine derivative whose utility as a synthetic intermediate is well-recognized.[2] Its molecular structure, featuring both an amino group and a bromine atom, imparts a unique reactivity profile valuable in the synthesis of complex target molecules.[2] However, the successful application of this compound in any solution-phase chemical process—be it a reaction, purification, or formulation—is fundamentally dependent on its solubility characteristics.

A thorough understanding of a compound's solubility is a cornerstone of drug development and chemical process optimization. It influences bioavailability, dissolution rate, and the selection of appropriate solvent systems for synthesis and purification.[3][4] Currently, the publicly available data on this compound's solubility is limited and qualitative, with some sources describing it as "insoluble in water, but soluble in organic solvents such as alcohols, ethers and chlorinated hydrocarbons".[1] This guide provides the experimental blueprint to move beyond such generalities to precise, quantitative measurements.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. Understanding these parameters provides a theoretical basis for predicting and interpreting experimental solubility data.

| Property | Value | Source(s) |

| CAS Number | 239137-39-4 | [2][5][6][7] |

| Molecular Formula | C₅H₅BrN₂ | [2][5] |

| Molecular Weight | 173.011 g/mol | [5] |

| Appearance | White to pale yellow crystalline solid OR Brown to dark brown liquid (Low melting solid) | [1][2] |

| Melting Point | 50-53 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.28 | [5] |

| Polar Surface Area (PSA) | 38.91 Ų | [5] |

Initial Observation & Discrepancy: There is a noted conflict in the literature regarding the physical state of this compound at room temperature. It is described as both a "white to pale yellow crystalline solid"[1] and a "brown to dark brown liquid (Low melting solid)".[2] Given the reported melting point of 50-53 °C, it is expected to be a solid at standard ambient temperature (20-25 °C).[1] The first step of any experimental work should be to visually inspect and confirm the physical state of the material used. The "liquid" description may refer to the compound at an elevated temperature or could indicate the presence of impurities that depress the melting point.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a foundational concept for predicting solubility.[8] It posits that a solute will dissolve best in a solvent that has a similar polarity.

-

Polarity of this compound: The presence of the amino group (-NH₂) and the nitrogen atom in the pyridine ring introduces polarity and the capacity for hydrogen bonding. The LogP value of 1.28 suggests a moderate level of lipophilicity, indicating that while it has polar characteristics, it is not extremely hydrophilic.[5]

-

Solvent Selection Rationale:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amino group and the pyridine nitrogen. While one source claims it is "insoluble in water," this is likely a relative term.[1] Quantitative measurement is necessary. Solubility is expected to be higher in alcohols than in water due to the organic portion of the alcohol molecules.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess dipoles that can interact with the polar regions of the solute but do not donate hydrogen bonds.[8] They are often effective at dissolving compounds with intermediate polarity.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents are generally poor choices for polar molecules.[8] However, given the qualitative mention of solubility in "ethers and chlorinated hydrocarbons," some level of solubility is expected and should be quantified.[1]

-

Experimental Protocol: Quantitative Solubility Determination via the Equilibrium Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[4] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility under specific conditions.[9][10]

Objective

To quantitatively determine the equilibrium solubility of this compound in a range of pharmaceutically and synthetically relevant solvents at a controlled temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (purity ≥98%)

-

Selected Solvents (HPLC grade or equivalent):

-

Purified Water

-

Ethanol

-

Methanol

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Toluene

-

Dichloromethane (DCM)

-

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Workflow Diagram

Caption: Equilibrium Shake-Flask Solubility Workflow.

Step-by-Step Protocol

-

Preparation of Slurries:

-

Add an excess amount of solid this compound to a series of glass vials. An amount sufficient to ensure a solid phase remains after equilibration is crucial (e.g., 20-30 mg).

-

Accurately add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Agitate the slurries for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to ensure the concentration has plateaued.[9][11]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the excess solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[11]

-

Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a 0.45 µm chemically resistant syringe filter into a clean vial.[8][12] This step is critical to prevent undissolved solid from artificially inflating the concentration measurement.

-

-

Quantification by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable mobile phase.[12][13] Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample onto the HPLC.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor.[14]

Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) x Dilution Factor

-

Data Presentation and Interpretation

The results should be compiled into a clear, structured table to allow for easy comparison across different solvents.

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) |

| Water | 10.2 | Experimental Value | Calculated Value |

| Methanol | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value |

| DMSO | 7.2 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

The experimentally determined solubility should be correlated with the solvent polarity and the physicochemical properties of this compound. For instance, higher solubility in alcohols compared to water would align with its moderate LogP value. Low solubility in toluene would be expected due to the significant polarity mismatch.

Safety and Handling

This compound is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[15][16] All handling should be performed in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[15] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[15][16][17]

Conclusion

This guide provides a comprehensive and authoritative protocol for the quantitative determination of this compound solubility. By adhering to the principles of the equilibrium shake-flask method and employing precise analytical quantification via HPLC, researchers can generate the reliable, high-quality data necessary for informed decision-making in process development and pharmaceutical formulation. The outlined workflow ensures a self-validating system, promoting scientific integrity and reproducibility.

References

-

ChemBK. (2024, April 9). This compound - Introduction. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

Chemsrc. (2025, August 27). This compound | CAS#:239137-39-4. Retrieved from [Link]

-

Quora. (2021, December 12). How do you determine the solubility of a solid?. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Research. (2018, June 30). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. This compound | CAS#:239137-39-4 | Chemsrc [chemsrc.com]

- 6. This compound | 239137-39-4 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. echemi.com [echemi.com]

- 16. echemi.com [echemi.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Melting Point of 3-Amino-4-bromopyridine

This guide provides a comprehensive technical overview of the melting point of 3-Amino-4-bromopyridine (CAS No. 239137-39-4), a crucial physicochemical property for researchers, scientists, and professionals in drug development and agrochemical research. Understanding and accurately determining the melting point is fundamental for identity confirmation, purity assessment, and formulation development of this versatile heterocyclic building block.[1]

Introduction: The Significance of a Melting Point

This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents.[1] Its unique structure, featuring both a reactive bromine atom and an amino group on the pyridine ring, allows for diverse chemical modifications.[1] In this context, the melting point serves as a primary, inexpensive, and rapid method for preliminary identification and as a sensitive indicator of purity.[2] A sharp, well-defined melting point range is characteristic of a pure crystalline solid, whereas impurities will typically cause a depression and broadening of the melting point range.[2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 239137-39-4 | [1][4][5][6] |

| Molecular Formula | C₅H₅BrN₂ | [1][4][6][7] |

| Molecular Weight | 173.01 g/mol | [1][4][6][7] |